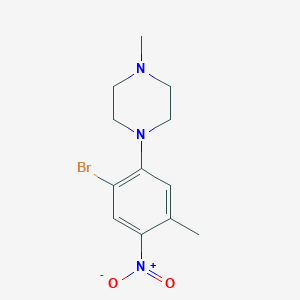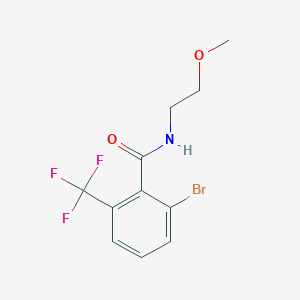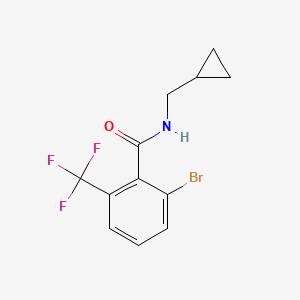
2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H6BrF6NO It is characterized by the presence of bromine, trifluoroethyl, and trifluoromethyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide typically involves the following steps:
Trifluoroethylation: The addition of the trifluoroethyl group can be carried out using trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoroethyl and trifluoromethyl groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states and derivatives of the original compound.
科学的研究の応用
2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in biochemical assays and studies to investigate its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine, trifluoroethyl, and trifluoromethyl groups contribute to its reactivity and ability to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Bromo-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzamide
- 2-Bromo-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide
- 2-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide
Uniqueness
2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group at the 6-position on the benzamide ring. This positioning can influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds with different substitution patterns.
特性
IUPAC Name |
2-bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF6NO/c11-6-3-1-2-5(10(15,16)17)7(6)8(19)18-4-9(12,13)14/h1-3H,4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYVUSKZTACKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)NCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














